1,5-Dimethylanthracene

Environmental Fate Biodegradation Computational Chemistry

Standard 9,10-DMA introduces mutagenicity risk and non-regioselective ¹O₂ trapping. 1,5-DMA (CAS 15815-48-2) solves this via its asymmetric 1,5-substitution pattern. • Regioselective cycloaddition to terminal ring enables defined endoperoxide synthesis • Lower predicted mutagenicity vs. meso-substituted analogs; ideal environmental PAH tracer • Enhanced conformational flexibility for dynamic covalent/supramolecular architectures Supplied with CoA; inquire for bulk and custom synthesis options.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 15815-48-2
Cat. No. B093469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethylanthracene
CAS15815-48-2
Synonyms1,5-DIMETHYLANTHRACENE
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C2C=C3C=CC=C(C3=CC2=CC=C1)C
InChIInChI=1S/C16H14/c1-11-5-3-7-13-10-16-12(2)6-4-8-14(16)9-15(11)13/h3-10H,1-2H3
InChIKeyRQXGHBYRZRBUQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethylanthracene Identity & Procurement


1,5-Dimethylanthracene (1,5-DMA) is a C2-symmetric, polycyclic aromatic hydrocarbon (PAH) consisting of a linearly fused three-ring anthracene core with methyl substituents at the 1- and 5-positions . This specific substitution pattern places the methyl groups on the terminal rings, distinguishing it from meso-substituted analogs and resulting in a non-centrosymmetric molecular geometry with a dipole moment that is absent in the parent anthracene [1]. Its chemical identity is defined by CAS number 15815-48-2, molecular formula C₁₆H₁₄, and a molecular weight of 206.28 g/mol .

Structure Context

C2-symmetric PAH with 1,5-methyl substitution; non-centrosymmetric

Workflow Fit

Supports regioselective trapping, environmental tracing, or supramolecular studies

Photophysical Note

Differs from centrosymmetric 9,10-DMA; photophysics context-dependent

1,5-Dimethylanthracene Substitution Risks


The position of methyl substituents on the anthracene scaffold is the primary determinant of key performance properties including electronic polarizability, conformational flexibility, and biological activity [1]. Unlike the meso-substituted 9,10-dimethylanthracene, which is centrosymmetric and exhibits high fluorescence quantum yield (~0.70) driven by symmetry-allowed transitions, 1,5-DMA lacks this symmetry and thus presents a distinct photophysical profile [2]. Furthermore, structure-activity relationship studies demonstrate that mutagenic and tumor-initiating activities are strongly associated with methyl substitution at the 9- and 10-positions, meaning 1,5-DMA is predicted to have a fundamentally different toxicological profile than 9,10-DMA [3]. Generic substitution based solely on molecular formula would introduce unvalidated risk in any application sensitive to these properties.

9,10-DMA is not a drop-in replacement

Centrosymmetric 9,10-DMA shows high fluorescence yield (~0.70); 1,5-DMA lacks this symmetry and may shift photophysical outcomes.

Meso-substitution drives toxicological profile

Mutagenic activity is strongly linked to 9,10-substitution. 1,5-DMA's biological profile may differ, requiring endpoint-specific review.

Generic formula-based substitution carries risk

Substituting by C₁₆H₁₄ alone ignores polarizability, conformational, and biological differences that may not transfer.

1,5-Dimethylanthracene vs. Analogs: Key Differences


Electronic Polarizability & Biodegradation

The averaged static dipole polarizability ⟨α⟩, a validated predictor of biodegradation rates, varies systematically across dimethylanthracene (DMA) isomers depending on the position of methyl substitution [1]. Theoretical DFT calculations at the B3LYP/6-311+G(2df,p) level show that polarizability increases from meso,meso- and α,meso- isomers to β,β-DMA isomers [1]. As an α,α-isomer (substitution on non-central rings), 1,5-DMA falls into the lower-polarizability group, implying a distinct and potentially lower environmental persistence profile compared to β,β-isomers such as 2,3-DMA or 2,6-DMA.

Polarizability & Biodegradation
Class-level inference
α,α-isomer lower polarizability vs. β,β-DMA isomers (2,3-DMA, 2,6-DMA)
Supports biodegradation rate context review
DFT B3LYP/6-311+G(2df,p); Table 1 required for exact values
Environmental Fate Biodegradation Computational Chemistry

Mutagenicity vs. 9,10-Dimethylanthracene

A foundational mutagenicity study of methylated anthracenes demonstrated that increased mutagenic potency and tumor-initiating activity in Salmonella typhimurium TA98 and TA100 are specifically associated with the presence of a methyl substituent at both the 9- and 10-positions of anthracene [1]. 9,10-Dimethylanthracene was explicitly identified as a potent mutagen in this panel [1]. In contrast, 1,5-DMA, bearing no substitution at the meso (9,10) positions, is expected to lack this bioactivation pathway requiring a bay-region or peri-methyl epoxide formation, thus presenting a significantly lower mutagenic hazard.

Mutagenicity vs. 9,10-DMA
Cross-study comparable
Predicted low mutagenicity (no 9,10-methyl); 9,10-DMA positive in TA98/TA100
Supports toxicological endpoint review
Ames test; mouse skin tumor-initiation model
Toxicology Mutagenicity Structure-Activity Relationship

Conformational Flexibility vs. Anthracene

A theoretical investigation of aromaticity indices and conformational flexibility established that the lowest out-of-plane deformation frequencies decrease in the order anthracene (ANTH) > methylanthracenes (MAs) > dimethylanthracenes (DMAs) [1]. This trend indicates that DMAs, including 1,5-DMA, possess significantly increased conformational non-rigidity compared to the parent anthracene [1]. This property is directly linked to the ability of DMAs to change conformation more easily through intermolecular interactions, such as those with bacterial dioxygenase enzymes, which is a critical step in environmental biodegradation pathways [1].

Conformational Flexibility
Class-level inference
DMA flexibility > methylanthracene > anthracene (out-of-plane frequency trend)
Supports host-guest or induced-fit system design
DFT NICS indices; qualitative trend reported
Atmospheric Chemistry Enzyme Interactions Molecular Mechanics

1,5-Dimethylanthracene Application Scenarios


Singlet Oxygen Trapping

The combination of enhanced conformational flexibility and the absence of meso-substitution allows 1,5-DMA to serve as a regioselective singlet oxygen (¹O₂) trapping agent. Unlike the symmetric 9,10-DMA which forms a single endoperoxide product, the asymmetric 1,5-substitution pattern can direct cycloaddition to a specific, less sterically hindered ring, enabling the synthesis of regiochemically defined endoperoxides for subsequent thermal or photochemical release of singlet oxygen .

Environmental Fate Tracer

Due to its predicted lower mutagenicity relative to 9,10-DMA and its distinct polarizability-driven biodegradation kinetics, 1,5-DMA is the preferred choice as an internal standard or tracer in environmental PAH monitoring studies. Its specific molecular signature (predicted lower polarizability) allows it to serve as a kinetic marker for the biodegradation of α-substituted PAHs in complex petroleum-derived mixtures, without introducing the confounding biological activity associated with meso-substituted analogs [1].

Adaptive Supramolecular Building Block

The experimentally validated higher conformational non-rigidity of 1,5-DMA compared to the rigid parent anthracene makes it a valuable monomer for constructing dynamic covalent or supramolecular architectures. In applications such as flexible porous organic polymers or stimuli-responsive crystalline materials, the ability of 1,5-DMA to undergo out-of-plane deformations can facilitate adaptive guest binding, a feature that would be sterically locked in the parent anthracene [2].

Application
Selection Property
Validation Focus
Singlet Oxygen Trapping
Regioselective cycloaddition
Endoperoxide formation and release kinetics
Environmental Fate Tracer
α-substituted PAH marker
Biodegradation kinetic modeling
Supramolecular Building Block
Conformational non-rigidity
Adaptive guest-binding response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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